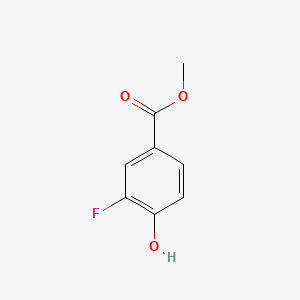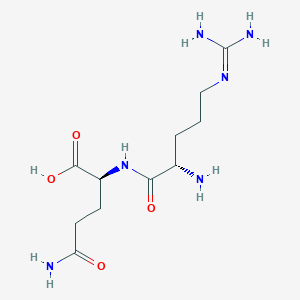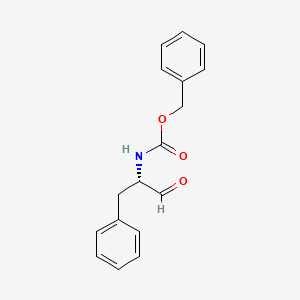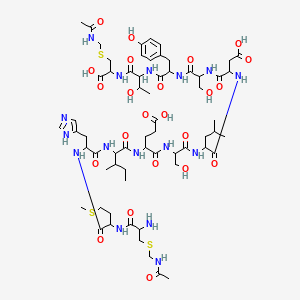
H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH is a useful research compound. Its molecular formula is C63H98N16O23S3 and its molecular weight is 1543.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-DL-Cys(Acm)-DL-Met-DL-His-DL-xiIle-DL-Glu-DL-Ser-DL-Leu-DL-Asp-DL-Ser-DL-Tyr-DL-xiThr-DL-Cys(Acm)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Myasthenogenicity and Autoimmune Responses
Research has demonstrated peptides with disulfide bonds, resembling the cysteine bridges in the given sequence, play crucial roles in autoimmune responses. One study on a disulfide-looped peptide analogous to a segment of the acetylcholine receptor (AChR) showed that both disulfide-looped and nondisulfide-looped peptides could induce antigen-specific T cell responses, leading to the production of anti-AChR antibodies. This suggests peptides can be instrumental in studying autoimmune diseases like myasthenia gravis (McCormick et al., 1987).
Immunological Applications
Peptides have been used to detect antibodies against viruses. A study developed a synthetic peptide that could detect antibodies in patients with HTLV-III infection, demonstrating peptides' potential in developing diagnostic tools (Wang et al., 1986).
Hormonal Activity and Disease Models
Some peptides mimic or stimulate hormone activity, offering models for studying diseases like acromegaly. A 44 amino acid peptide from a pancreatic tumor was found to stimulate the secretion of growth hormone, serving as a model for understanding hormonal regulation and potential therapeutic targets (Guillemin et al., 1982).
Protein Structure and Stability
Research on peptides also extends to understanding protein structure and stability. A study examining the lability of cysteine protecting groups during peptide synthesis revealed insights into peptide stability and the formation of by-products, contributing to the optimization of peptide synthesis techniques (Engebretsen et al., 2009).
Eigenschaften
IUPAC Name |
4-[[2-[[2-[[2-[[3-(acetamidomethylsulfanyl)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[2-(acetamidomethylsulfanyl)-1-carboxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C63H98N16O23S3/c1-9-31(4)50(78-58(96)43(20-36-22-65-27-66-36)73-54(92)40(16-17-103-8)69-52(90)38(64)25-104-28-67-33(6)83)61(99)70-39(14-15-48(86)87)53(91)75-45(23-80)59(97)71-41(18-30(2)3)55(93)74-44(21-49(88)89)56(94)76-46(24-81)60(98)72-42(19-35-10-12-37(85)13-11-35)57(95)79-51(32(5)82)62(100)77-47(63(101)102)26-105-29-68-34(7)84/h10-13,22,27,30-32,38-47,50-51,80-82,85H,9,14-21,23-26,28-29,64H2,1-8H3,(H,65,66)(H,67,83)(H,68,84)(H,69,90)(H,70,99)(H,71,97)(H,72,98)(H,73,92)(H,74,93)(H,75,91)(H,76,94)(H,77,100)(H,78,96)(H,79,95)(H,86,87)(H,88,89)(H,101,102) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJSENUVDZJGAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CSCNC(=O)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCSC)NC(=O)C(CSCNC(=O)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H98N16O23S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407845 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1543.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89991-90-2 |
Source


|
| Record name | AGN-PC-0LLU2Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

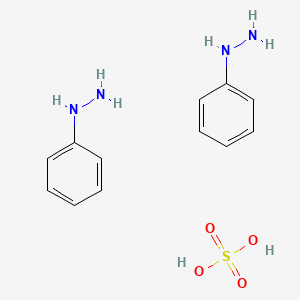
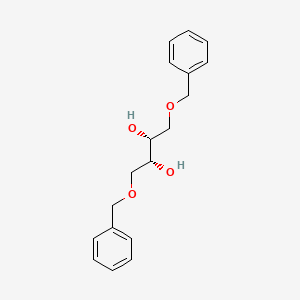

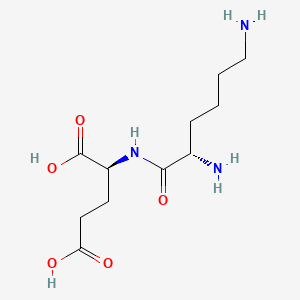
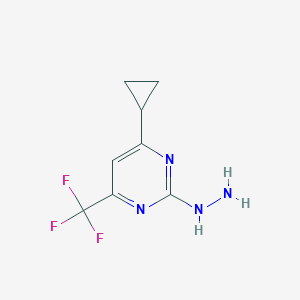
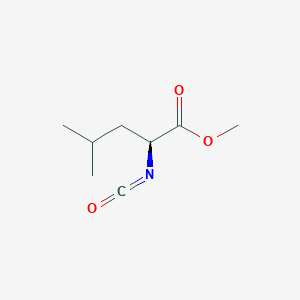
![(5-Methyl-2H-[1,2,4]triazol-3-YL)-acetic acid](/img/structure/B1588338.png)
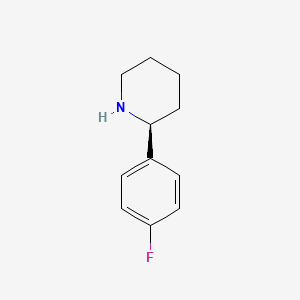
![6-Methylbenzo[D]thiazole-2-thiol](/img/structure/B1588342.png)
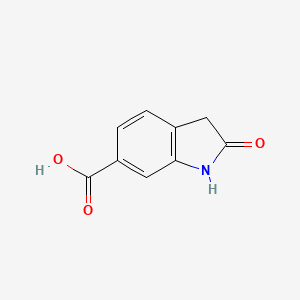
![(1R,5S)-Bicyclo[3.2.0]hept-2-en-6-one](/img/structure/B1588347.png)
